molecular formula C23H22N2O6S2 B2531042 2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1025086-18-3

2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid

Cat. No. B2531042
M. Wt: 486.56
InChI Key: SVYMQMPCUJNMDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that may be related to various derivatives of rhodanineacetic acid, thiadiazole, and thiazolidinone, which are often explored for their potential pharmacological properties. The structure suggests the presence of multiple heterocyclic rings, including thiazole and isoindole moieties, which are common in compounds with biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of heterocyclic rings and the attachment of various functional groups. The general synthetic approach to related compounds involves cyclization reactions, as seen in the preparation of rhodanine-3-acetic acid derivatives and 1,3,4-thiadiazole derivatives . These processes often require the use of reagents like thiosemicarbazide and phosphoryl chloride (POCl3) or phosphorous pentoxide (PPA) . The synthesis of related compounds also includes rearrangements and reactions under specific conditions, such as the use of high-performance liquid chromatography (HPLC) for purification .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by its stereochemistry and the arrangement of its multiple chiral centers. X-ray crystallography can be used to unequivocally establish the structure of complex molecules . Density functional theory (DFT) calculations can also provide insights into the optimized geometry of the molecule, which should be consistent with the experimental data .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups and heterocyclic components. For instance, the presence of a methoxy group could be involved in reactions such as O-methylation . The thiazolidinone and thiadiazole rings are known to participate in various chemical reactions, including cyclization and rearrangement, which can lead to the formation of new ring systems or the introduction of additional substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The lipophilicity of related rhodanine-3-acetic acid derivatives has been analyzed using RP-HPLC, which could also be applicable to this compound . The stability of the compound under different conditions, such as heat and light, would be an important consideration, especially if it is intended for use as a drug . The compound's fluorescence properties could also be of interest, as related compounds have been shown to exhibit strong fluorescence in a wide pH range .

Scientific Research Applications

Synthesis and Structural Applications

Compounds with complex structures similar to the specified chemical are often explored for their novel synthesis methods and potential as scaffolds in medicinal chemistry. For instance, the study of nucleosides and their synthesis, as in the work by M. Saleh (2002), demonstrates the exploration of novel synthesis methods for compounds with potential biological activities (Saleh, 2002). Similarly, the synthesis of compounds with specific structural features like thiazoles or isoindoles often targets the development of new pharmacologically active agents, as outlined in the research on the synthesis of thiazole derivatives with antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Biological Activity and Potential Applications

The structural motifs present in the compound of interest, such as thiazoles and isoindoles, are frequently investigated for their biological activities. For example, studies on thiazole derivatives reveal potential antimicrobial (Murthy & Shashikanth, 2012) and anticancer activities (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). These findings underscore the importance of such compounds in the development of new therapeutic agents.

properties

IUPAC Name

2-[9-(4-methoxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-8(22(28)29)25-20(26)15-11-7-12(16(15)21(25)27)17-14(11)13(9-3-5-10(31-2)6-4-9)18-19(32-17)24-23(30)33-18/h3-6,8,11-17H,7H2,1-2H3,(H,24,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYMQMPCUJNMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid

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